molecular formula C12H9ClFNOS B6417740 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-03-5

2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6417740
CAS No.: 1060176-03-5
M. Wt: 269.72 g/mol
InChI Key: ODARAPGAOIGUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a thiophen-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of this compound: The benzoyl chloride intermediate is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine (Et₃N) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Amide Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Thiol derivatives of the thiophene ring.

    Amide Hydrolysis: 2-chloro-6-fluorobenzoic acid and thiophen-3-ylmethylamine.

Scientific Research Applications

2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms, as well as the thiophene ring, can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with the thiophen-2-ylmethyl group.

    2-chloro-6-fluoro-N-[(furan-3-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-chloro-6-fluoro-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its electronic properties and reactivity. This uniqueness can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODARAPGAOIGUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.